N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

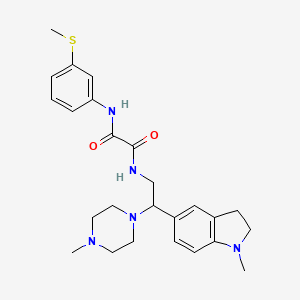

N1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is an oxalamide derivative featuring a structurally complex pharmacophore. The molecule combines a 1-methylindoline moiety, a 4-methylpiperazine group, and a 3-(methylthio)phenyl substituent.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2S/c1-28-11-13-30(14-12-28)23(18-7-8-22-19(15-18)9-10-29(22)2)17-26-24(31)25(32)27-20-5-4-6-21(16-20)33-3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,26,31)(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHUCVMBKORYMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C21H31N5O2

- Molecular Weight : 385.5 g/mol

- CAS Number : 922557-48-0

The structure features an indole moiety, a piperazine ring, and an oxalamide linkage, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

- Anticonvulsant Activity : Similar compounds with piperazine and indole structures have shown anticonvulsant properties. For instance, derivatives of piperazine have been evaluated for their efficacy in models of epilepsy, demonstrating significant protection against seizures in animal models .

- Neurotransmitter Modulation : Compounds with similar structural motifs have been reported to influence neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE). This modulation suggests potential antidepressant or anxiolytic effects .

- Anticancer Potential : Preliminary studies suggest that oxalamide derivatives can inhibit certain cancer cell lines. The presence of the methylthio group may enhance cytotoxicity through mechanisms involving oxidative stress or apoptosis induction .

The exact mechanisms of action for this compound remain to be fully elucidated. However, several hypotheses can be drawn based on related compounds:

- Voltage-Sensitive Sodium Channels : Some derivatives have been shown to bind to sodium channels in neurons, which is crucial for their anticonvulsant activity .

- Receptor Binding Affinity : The compound may interact with serotonin and norepinephrine receptors, influencing their uptake and receptor binding dynamics .

Anticonvulsant Screening

In a study evaluating anticonvulsant activity, various derivatives were tested using the maximal electroshock (MES) model. Compounds structurally related to this compound showed varying degrees of protection against induced seizures at different dosages (100 mg/kg and 300 mg/kg) .

Neurotransmitter Inhibition

Another study focused on the inhibition of norepinephrine and serotonin uptake by similar compounds. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting potential antidepressant properties .

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The indoline moiety is known for its ability to interact with DNA and inhibit tumor growth. Preliminary studies suggest that N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Neuropharmacological Effects

The piperazine component of this compound suggests potential neuropharmacological applications, particularly in treating anxiety and depression. Compounds with piperazine structures have been shown to modulate neurotransmitter systems, including serotonin and dopamine pathways.

Anti-inflammatory Properties

The methylthio group may enhance the anti-inflammatory activity of the compound by inhibiting pro-inflammatory cytokines. Oxalamides have been studied for their potential to reduce inflammation in various models, indicating that this compound could serve as a lead for developing new anti-inflammatory agents.

Case Study 1: Anticancer Screening

A study conducted on derivatives of indoline-based compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7). The results indicated that modifications to the structure, such as the introduction of piperazine and methylthio groups, significantly enhanced cytotoxicity compared to parent compounds.

Case Study 2: Neuropharmacological Assessment

In preclinical trials, a related piperazine derivative was evaluated for its effects on anxiety-like behaviors in rodent models. The compound showed promise in reducing anxiety levels, suggesting that similar modifications in this compound could yield beneficial neuropharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following analysis compares the target compound with structurally related oxalamides described in the literature (). Key differences in substituents, synthesis pathways, and physicochemical properties are highlighted.

Key Observations:

Structural Complexity: The target compound is a mono-oxalamide with a branched ethyl linker, whereas compounds and are bis-oxalamides with symmetrical imidazolidinone cores. This asymmetry in the target may enhance binding specificity compared to bulkier bis-oxalamides. The 4-methylpiperazine group in the target compound could improve solubility in physiological environments compared to the benzyl and hydroxy/methoxy substituents in , which may increase hydrophobicity.

Synthetic Accessibility :

- Compounds and were synthesized via multi-step reactions involving Schiff base intermediates and reflux conditions . The target compound’s synthesis route is unreported but likely requires coupling of pre-functionalized indoline and piperazine precursors.

Physicochemical Properties: The methylthio group in the target compound may enhance metabolic stability compared to the hydroxy/methoxy groups in , which are prone to glucuronidation .

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with coupling of the indoline and piperazine moieties, followed by oxalamide bond formation. Key steps include:

- Amide coupling : Use carbodiimide reagents (e.g., DCC, EDC) with activating agents like HOBt to form the oxalamide linkage .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis .

- Purification : Column chromatography (silica gel, eluent: DCM/methanol gradient) or recrystallization from ethanol/water mixtures .

Q. Which structural characterization techniques are most effective for confirming the compound's configuration?

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .

- Mass spectrometry (HRMS) : Confirms molecular weight and purity (>95%) .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies suggest interactions with:

- Kinase pathways : Potential inhibition of RSK (ribosomal S6 kinase) via oxalamide-mediated binding .

- Inflammatory mediators : Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

- Receptor binding : Structural analogs show affinity for serotonin or cannabinoid receptors due to piperazine and indoline motifs .

Q. How should researchers assess the compound's purity and stability under experimental conditions?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .

- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Temperature control : Maintain 0–5°C during amide coupling to suppress racemization .

- Catalyst screening : Test alternatives like DMAP or HOAt to improve coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Dose-response profiling : Use IC assays across multiple cell lines (e.g., HEK293, MCF-7) to identify cell-type-specific effects .

- Off-target screening : Employ kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .

- Structural analogs : Compare activity of derivatives lacking the methylthio group to isolate pharmacophore contributions .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the methylthio group) .

- Prodrug design : Modify the methylthio moiety to a sulfoxide or sulfone to enhance metabolic stability .

- Pharmacokinetic (PK) studies : Measure bioavailability in rodent models using LC-MS/MS .

Q. What computational and experimental approaches guide structure-activity relationship (SAR) studies?

- Molecular docking : Simulate binding to RSK or COX-2 using AutoDock Vina; prioritize modifications at the indoline C5 position .

- Free-energy perturbation (FEP) : Predict affinity changes for methylpiperazine substitutions .

- In vitro mutagenesis : Replace 4-methylpiperazin-1-yl with morpholine or thiomorpholine to assess target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.